molecular formula C3H4N2O B14669051 [(Cyanocarbonyl)amino]methane CAS No. 39088-41-0

[(Cyanocarbonyl)amino]methane

Cat. No.: B14669051
CAS No.: 39088-41-0
M. Wt: 84.08 g/mol
InChI Key: QBCPFJOHCNTZBD-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [(Cyanocarbonyl)amino]methane is a chemical compound of interest in synthetic organic chemistry and medicinal chemistry research. The structure, featuring both cyano and carbonyl functional groups attached to an amino methane core, suggests potential as a versatile building block or intermediate. Researchers can utilize this compound in the synthesis of more complex molecules, such as heterocyclic compounds, or in the development of pharmacologically active agents. Its molecular framework may allow for further functionalization, making it a valuable reagent for constructing molecular libraries. Key Research Applications: The primary application of this compound is as a synthetic intermediate. Its high purity makes it suitable for exploring structure-activity relationships (SAR) in drug discovery projects and for use in multi-step organic syntheses. Mechanism of Action: As a research chemical, the compound's behavior is context-dependent. It may act as an electrophile due to the electron-deficient carbon of the carbonyl group, reacting with nucleophiles. The cyano group can also participate in various reactions or influence the compound's electronic properties and bioavailability in biological test systems. Researchers are encouraged to consult the scientific literature for specific protocols and to determine the compound's suitability for their unique experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-N-methylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c1-5-3(6)2-4/h1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCPFJOHCNTZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500280
Record name [(Cyanocarbonyl)amino]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39088-41-0
Record name [(Cyanocarbonyl)amino]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Amine Functionalized Cyanocarbonyl Systems

Amine-functionalized cyanocarbonyl systems are a class of organic compounds characterized by the presence of both an amine group (-NH₂, -NHR, or -NR₂) and a cyanocarbonyl group (-C(O)CN). The interaction between the electron-donating amine and the electron-withdrawing cyanocarbonyl group imparts unique reactivity and electronic properties to these molecules. Research in this area often focuses on the synthesis of novel structures with potential applications in materials science, such as in the development of covalent organic frameworks (COFs) and functionalized nanomaterials. nih.govrsc.org For instance, the incorporation of amine functionalities into COFs has been shown to enhance their properties for applications like iodine capture. nih.gov

Academic Significance in Advanced Organic Synthesis and Methodology Development

The development of synthetic methods for amine-functionalized compounds is a significant area of academic research. Efficient and selective methods for introducing amine groups are crucial for the synthesis of a wide range of important molecules, including pharmaceuticals and other biologically active compounds. organic-chemistry.org Research in this field includes the development of protecting-group-free strategies for the synthesis of primary amines and the use of amine-functionalized frameworks as catalysts in organic reactions. organic-chemistry.orgrsc.org

Structural Elucidation and Key Functional Group Analysis High Level, Non Property Based

The structure of any amine-functionalized cyanocarbonyl compound would be defined by the connectivity of the amine and cyanocarbonyl groups to a central molecular scaffold. The key functional groups would be the nitrogen-containing amine and the carbonyl and cyano groups of the cyanocarbonyl moiety. The spatial arrangement and electronic interplay of these groups would be the primary determinants of the molecule's chemical behavior.

Overview of Current Research Trajectories for Amine Functionalized Systems

Copper-Catalyzed Carbonylation and Cyanation Protocols

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds. nih.govnih.gov These methods are particularly relevant for the construction of the this compound framework.

The synthesis of α-amino nitriles, structural precursors to compounds like this compound, can be achieved through a multicomponent reaction involving an aldehyde, an amine, and a cyanide source. While a specific protocol for this compound using formaldehyde (B43269), methylamine (B109427), and a cyanocarbonylating agent is not explicitly detailed in the provided results, the principles of related reactions can be applied. For instance, the Strecker reaction, which synthesizes α-amino nitriles from aldehydes, amines, and cyanide, provides a foundational framework. nih.govkhanacademy.org

A plausible copper-catalyzed approach would involve the reaction of formaldehyde with methylamine to form an imine intermediate. Subsequent copper-catalyzed cyanation of this imine using a reagent like trimethylsilyl (B98337) cyanide (TMSCN) would yield the corresponding α-amino nitrile. The versatility of copper catalysis in cyanation reactions is well-documented, often proceeding through radical pathways. rsc.orgsnnu.edu.cn

Table 1: Representative Conditions for Copper-Catalyzed Cyanation

Parameter Condition Reference
Catalyst Copper(I) salt (e.g., CuI, CuCN) nih.govnih.gov
Cyanide Source Trimethylsilyl Cyanide (TMSCN) nih.govrsc.org
Amine Source Methylamine nih.gov
Carbonyl Source Formaldehyde scielo.org.mx
Solvent Dioxane, Toluene nih.gov
Temperature Room Temperature to 80°C nih.gov

The mechanism of copper-catalyzed amination and cyanation reactions is a subject of ongoing research. nih.gov For the synthesis of this compound, a plausible mechanism involves several key steps. Initially, the copper(I) catalyst can coordinate with the cyanide source. In the context of an amination-cyanation reaction, the formation of an amido-copper(I) intermediate is a possibility, which then reacts with the carbonyl compound or its imine derivative. nih.gov

Alternatively, a radical pathway may be operative. A copper catalyst can facilitate the generation of a cyano radical from TMSCN. snnu.edu.cn This radical could then add to an imine formed in situ from formaldehyde and methylamine. The resulting radical intermediate would then be further reduced and protonated to yield the final product. The specific pathway is often influenced by the choice of ligands, solvents, and oxidants used in the reaction. nih.govresearchgate.net

Alkyl Cyanoacetate-Mediated Synthetic Routes

The use of alkyl cyanoacetates as starting materials provides a direct and efficient route to the cyanocarbonyl moiety found in this compound. These reactions typically proceed via condensation mechanisms.

The condensation of methyl cyanoacetate (B8463686) with an amine is a direct method for forming an amide bond, leading to N-substituted cyanoacetamides. Specifically, reacting methyl cyanoacetate with methylamine would be a straightforward approach to synthesizing a precursor to this compound. This type of reaction is often catalyzed by a base. researchgate.net A patent describes the nitrosation of methyl cyanoacetate followed by reduction to yield methyl 2-amino-2-cyanoacetate, an isomer of the target compound. patsnap.com This highlights the reactivity of the active methylene (B1212753) group in methyl cyanoacetate.

Table 2: Conditions for Amine Condensation with Methyl Cyanoacetate

Parameter Condition Reference
Reactant 1 Methyl Cyanoacetate patsnap.com
Reactant 2 Amine (e.g., ammonia, primary amines) chemicalbook.com
Catalyst Base (e.g., butyl lithium) or performed neat researchgate.net
Solvent Tetrahydrofuran (THF), Methanol researchgate.netchemicalbook.com
Temperature 0°C to reflux chemicalbook.com

Ethyl cyanoacetate is another widely used reagent for the synthesis of cyanoacetyl derivatives. researchgate.nete3s-conferences.org The Knoevenagel condensation, a reaction between an active methylene compound like ethyl cyanoacetate and a carbonyl compound, is a classic example of its utility. scielo.org.mxrsc.org For the synthesis of this compound analogs, the condensation of ethyl cyanoacetate with various amines has been explored. researchgate.net Optimization of these reactions often involves screening different catalysts, solvents, and temperatures to maximize yield and minimize side products. rsc.org For instance, the use of a recyclable protic-ionic-liquid solvent–catalyst system has been shown to be effective for Knoevenagel condensations involving ethyl cyanoacetate. rsc.org

Research has shown that factors such as the amount of catalyst, the molar ratio of reactants, reaction time, and temperature significantly influence the rate of esterification to produce ethyl cyanoacetate itself. e3s-conferences.org These parameters are also critical in subsequent condensation reactions.

Novel Synthetic Strategies for Cyanocarbonyl Group Integration

The development of new synthetic methods is crucial for advancing chemical synthesis. nih.gov For the integration of the cyanocarbonyl group, several innovative strategies are emerging. These include advancements in catalytic C-H functionalization, photoredox catalysis, and the use of novel carbonylating and cyanating agents. nih.govrsc.org

Copper-catalyzed oxidative cross-coupling of α-aminocarbonyl compounds with various nucleophiles represents a powerful strategy for the α-functionalization of these molecules. researchgate.net This approach could potentially be adapted for the direct introduction of a cyano group at the α-position of an N-methylated amino acid derivative.

Furthermore, palladium-catalyzed aminocarbonylation reactions provide another avenue for the synthesis of amides. organic-chemistry.org While typically used for aryl halides, advancements may allow for the carbonylative coupling of precursors relevant to this compound. Photoinduced copper-catalyzed reactions are also gaining prominence, enabling transformations under mild conditions. researchgate.net These cutting-edge methods hold promise for the future development of more efficient and selective syntheses of this compound and its analogs.

Chemo- and Regioselective Synthesis Approaches for this compound Scaffolds

The synthesis of this compound, a molecule featuring a reactive cyanocarbonyl group attached to a urea-like nitrogen, presents unique challenges in terms of chemoselectivity and regioselectivity. The inherent reactivity of the isocyanate precursor and the ambident nature of cyanide nucleophiles necessitate carefully designed synthetic strategies to achieve the desired molecular architecture. While direct synthetic routes to this compound are not extensively documented, analogous reactions and methodologies for the synthesis of related N-acylureas and cyanoformamides provide a strong foundation for proposing plausible and selective synthetic pathways.

The primary challenge in the synthesis of this compound lies in controlling the reaction between an isocyanate, such as methyl isocyanate, and a cyanide source. The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can react through either the carbon or the nitrogen atom. nih.govacs.org The desired product, this compound, requires the formation of a C-C bond, where the carbon of the cyanide attacks the carbonyl carbon of the isocyanate. However, competitive N-attack could lead to the formation of an undesired isonitrile-containing byproduct.

Furthermore, the isocyanate itself is a highly reactive species that can undergo self-polymerization or react with other nucleophiles present in the reaction mixture. wikipedia.org Therefore, the choice of cyanide source, solvent, temperature, and catalyst is critical to direct the reaction towards the intended product with high selectivity.

One of the most promising approaches involves the direct addition of a nitrile anion to an isocyanate. unimi.it Research on the synthesis of cyanoformamides has demonstrated that the choice of the cyanide reservoir is paramount for achieving full chemocontrol. unimi.itresearchgate.net For instance, the use of a silicon-ate complex precursor like PhMe2SiCN activated by a Lewis base can generate the cyanide anion instantaneously, facilitating its attack on the isocyanate before competing side reactions can occur. unimi.it This method has been shown to be effective for a wide range of isocyanates, suggesting its potential applicability to the synthesis of this compound.

A plausible mechanism for this transformation involves the rapid generation of the nucleophilic cyanide ion, which then attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a work-up step to yield the final cyanoformamide (B1595522) product. The speed of the initial attack is crucial to prevent the newly formed metalated cyanoformamide from acting as a nucleophile itself and reacting with another molecule of isocyanate, which would lead to undesired oligomeric byproducts. researchgate.net

Another potential strategy involves the generation of an acyl isocyanate intermediate, which can then be reacted with an appropriate amine. The Hofmann-type rearrangement of 2-oxoamides mediated by reagents like N-iodosuccinimide (NIS) has been shown to produce acyl isocyanates, which can be trapped in situ by amines to form N-acylureas. acs.orgnih.gov This approach offers a metal-free and operationally simple method with a broad substrate scope. acs.orgnih.gov In the context of synthesizing this compound, a hypothetical 2-oxo-2-cyanoacetamide could be subjected to a Hofmann-type rearrangement to generate cyanocarbonyl isocyanate, which would then be reacted with methylamine.

The table below illustrates the potential chemo- and regioselective synthesis approaches for this compound based on analogous reactions reported in the literature.

Reaction Type Proposed Reactants Key Conditions Anticipated Selectivity Challenge Potential Solution Reference Analogy
Nucleophilic AdditionMethyl isocyanate, Cyanide SourceLow temperature, Aprotic solvent, Lewis base activationRegioselectivity (C- vs. N-attack of cyanide), Chemoselectivity (avoiding isocyanate polymerization)Use of a bulky or silylated cyanide source to favor C-attack; rapid generation of the nucleophile. unimi.itresearchgate.net
Hofmann-type Rearrangement2-Cyano-2-oxoacetamide, MethylamineNIS, Amine nucleophileFormation and trapping of the highly reactive cyanocarbonyl isocyanate intermediate.In situ generation and trapping of the isocyanate at low temperatures. acs.orgnih.gov
Acylurea SynthesisMethylurea, Cyanogen halideBaseControlling the site of acylation on the unsymmetrical urea (B33335).Use of protecting groups on one of the urea nitrogens. google.com

Controlling the regioselectivity in the reaction of unsymmetrical ureas is another avenue to explore. If this compound were to be synthesized from methylurea, selective acylation at the desired nitrogen atom would be crucial. This could potentially be achieved through the use of directing groups or by carefully controlling the reaction conditions to exploit the differential nucleophilicity of the two nitrogen atoms in methylurea.

Oxidation Reactions and Product Characterization

The oxidation of this compound can theoretically proceed at two primary sites: the cyanocarbonyl moiety and the amino-methane backbone. The specific products formed would be highly dependent on the nature of the oxidizing agent and the reaction conditions.

Selective Oxidation of the Cyanocarbonyl Moiety

While specific studies on the selective oxidation of the cyanocarbonyl moiety in this compound are not extensively documented, the reactivity of related N-acyl compounds provides some insight. Oxidation of N-alkylhydroxamic acids, for instance, can lead to the formation of N-acyl nitrones through transient acyl alkyl nitroxide intermediates. youtube.com The cyanocarbonyl group, with its electron-withdrawing nature, could potentially influence the stability and subsequent reactions of such intermediates.

The oxidation state of the nitrogen in nitrogen compounds can range from -3 to +5. libretexts.org In this compound, the nitrogen of the amino group is in a lower oxidation state and could be susceptible to oxidation.

Oxidative Transformations Involving the Amino-Methane Backbone

The amino-methane backbone of this compound is another potential site for oxidation. The oxidation of amines can lead to a variety of products, including amine oxides, nitrones, and, in some cases, cleavage of the carbon-nitrogen bond. For secondary amines, oxidation can yield stable nitroxide radicals, especially if α-hydrogens are absent. libretexts.org The presence of the electron-withdrawing cyanocarbonyl group would likely influence the reactivity of the adjacent amino-methane portion, potentially making it less susceptible to certain oxidative pathways.

Reduction Chemistry and Functional Group Interconversions

The reduction of this compound offers pathways to various functional group transformations, with the potential for chemoselectivity between the carbonyl and cyano groups.

Chemoselective Reduction of the Cyanocarbonyl Group

The chemoselective reduction of the carbonyl group in the presence of a nitrile is a common challenge in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both amides and nitriles. nih.govrsc.org However, milder reducing agents or specific catalytic systems can sometimes achieve selectivity. For instance, certain nickel catalysts have been shown to be effective for the chemoselective reduction of α-keto amides. youtube.com The application of such catalysts to this compound could potentially lead to the selective reduction of the carbonyl group to a hydroxyl group, yielding a cyanohydrin-like derivative.

Conversely, the selective reduction of the nitrile group in the presence of an amide is also a significant synthetic transformation. Catalytic hydrogenation or the use of specific metal hydrides under controlled conditions could potentially achieve this, leading to the formation of an amino-aldehyde or a related derivative after hydrolysis. The reactivity of nitriles involves the electrophilic carbon of the C≡N triple bond, which can be attacked by nucleophilic hydride reagents. nih.gov

Reductive Transformations to Amine Derivatives

Complete reduction of both the carbonyl and cyano groups in this compound would lead to the formation of a diamine. The reduction of amides to amines is a well-established transformation, typically accomplished with strong reducing agents like LiAlH₄. rsc.orgkhanacademy.orglibretexts.org Similarly, the reduction of nitriles to primary amines is also a standard procedure. nih.gov Therefore, treatment of this compound with a sufficient amount of a powerful reducing agent is expected to yield N-methyl-1,2-ethanediamine.

Nucleophilic Substitution Reactions

The carbonyl carbon in this compound is an electrophilic center and is susceptible to nucleophilic attack, leading to nucleophilic acyl substitution reactions. The reactivity of amides in such reactions is generally lower than that of other carboxylic acid derivatives like acyl chlorides or anhydrides, due to the resonance stabilization provided by the nitrogen lone pair. youtube.commasterorganicchemistry.com

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.orglibretexts.orgchemguide.co.uk In the case of this compound, the leaving group would be the methylated nitrogen-containing fragment. However, the amide nitrogen is generally a poor leaving group. Reactions with strong nucleophiles, often under forcing conditions, would be required to effect substitution at the carbonyl carbon.

The cyano group itself can also participate in reactions. For instance, the reaction of halogenoalkanes with cyanide ions is a classic example of nucleophilic substitution to form nitriles. While the cyano group in this compound is already formed, its presence significantly influences the electronic properties of the molecule.

Role of the Amino Group as a Nucleophile

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it potentially nucleophilic. However, the strong electron-withdrawing nature of the adjacent cyanocarbonyl group significantly diminishes this nucleophilicity through inductive and resonance effects. The delocalization of the nitrogen's lone pair into the carbonyl system reduces its availability for attacking electrophiles. libretexts.orglibretexts.org

Despite this reduced reactivity compared to simple amines, the amino group can still participate in nucleophilic reactions, particularly with strong electrophiles or under conditions that enhance its nucleophilic character. The chemistry of the broader class of cyanamides showcases a duality, with the amino nitrogen acting as a nucleophile and the nitrile unit behaving as an electrophile. nih.gov This inherent characteristic suggests that this compound can act as a nucleophile at the nitrogen center, albeit a moderate one.

Alkylation and Acylation Reactions at the Nitrogen Center

N-alkylation and N-acylation are fundamental reactions for amines and amides. For this compound, these reactions would involve the substitution of the hydrogen atom on the nitrogen.

Alkylation: The N-alkylation of amides typically requires a strong base to deprotonate the nitrogen, forming a more nucleophilic amide anion, which then reacts with an alkyl halide. libretexts.org Given the increased acidity of the N-H bond in this compound due to the electron-withdrawing cyanocarbonyl group, deprotonation should be more facile than in simple amides. Reaction with alkyl halides in the presence of a suitable base is a plausible route to N-alkylated products. wikipedia.orgyoutube.com The choice of base and solvent is critical to avoid side reactions. youtube.com

Table 1: Representative Conditions for N-Alkylation of Amide-like Substrates
Substrate TypeAlkylating AgentBaseSolventTemperatureYield (%)Reference
AmideAlkyl halideNaHTHF or DMFRoom Temp. to RefluxModerate to High libretexts.org
ImideAlkyl halideCs₂CO₃DMF20-70 °CHigh researchgate.net
N-acidic heterocyclesAlkyl halideKOHIonic LiquidNot specifiedHigh researchgate.net

Acylation: N-acylation of this compound would lead to the formation of an N-acyl-N-methylcyanoformamide. This can be achieved by reacting the compound with an acylating agent such as an acyl chloride or an anhydride, typically in the presence of a base to scavenge the acidic byproduct. libretexts.orgnih.gov The reaction of acyl chlorides with primary amines is generally vigorous. nih.gov Given the reduced nucleophilicity of the nitrogen in this compound, the reaction conditions might need to be optimized. The synthesis of N-acyl amides is a well-established field, particularly in peptide chemistry, with a variety of coupling reagents available to facilitate the reaction. libretexts.org

Table 2: Common Reagents for N-Acylation of Amines and Amides
Acylating AgentCoupling Reagent/BaseTypical SubstratesKey FeaturesReference(s)
Acyl ChloridePyridine or other non-nucleophilic baseAmines, AmidesHighly reactive, often high yielding nih.govlumenlearning.com
Carboxylic AnhydrideBase (e.g., pyridine, DMAP)Amines, AmidesGenerally less reactive than acyl chlorides youtube.com
Carboxylic AcidCarbodiimides (e.g., DCC, EDC)AminesWidely used in peptide synthesis libretexts.org

Electrophilic Attacks at the Cyanocarbonyl Carbon

The carbonyl carbon in the cyanocarbonyl group of this compound is highly electrophilic. This is due to the polarization of the carbon-oxygen double bond and the inductive effect of the adjacent cyano group, both of which withdraw electron density from the carbon atom. chemguide.co.uk This electrophilicity makes it a prime target for nucleophilic attack. rsc.orgresearchgate.net

Reactions with nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents), hydrides, and cyanide ions are characteristic of carbonyl compounds. nih.gov The addition of a nucleophile to the carbonyl carbon would result in a tetrahedral intermediate. rsc.orgnih.gov For instance, the reaction with hydrogen cyanide (or a cyanide salt under acidic conditions) would lead to the formation of a cyanohydrin. nih.govresearchgate.net The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide. chemguide.co.ukresearchgate.net

Cycloaddition and Heterocyclic Annulation Reactions

The bifunctional nature of this compound, possessing both nucleophilic and electrophilic centers, as well as a nitrile group, makes it a potential precursor for the synthesis of heterocyclic compounds. rsc.orgrsc.org

Application in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Cyanamides are versatile building blocks in heterocyclic synthesis. rsc.orgrsc.org They can be employed in various cyclization strategies to form rings such as pyrimidines and triazines. researchgate.netulb.ac.beacs.org For example, the trimerization of certain nitriles, including cyanamide (B42294) itself, is a known method for preparing symmetrical 1,3,5-triazines. ulb.ac.be While direct examples involving this compound are scarce, its cyanamide-like structure suggests potential for similar applications. It could conceivably react with other molecules in condensation reactions to form heterocyclic rings. For instance, reactions with compounds containing two electrophilic centers could lead to the formation of five- or six-membered rings. The synthesis of pyrimidines has been reported from the reaction of cyanoacetylene (B89716) and cyanate, highlighting the utility of the cyano group in building such heterocyclic systems. researchgate.net

Ring-Closing Strategies Involving the Cyanocarbonyl System

Intramolecular reactions involving the cyanocarbonyl system can be a powerful strategy for the synthesis of cyclic compounds. If this compound were functionalized with a suitable reactive group, an intramolecular cyclization could be envisioned. For example, if an alkenyl group were introduced at the nitrogen atom, a ring-closing metathesis (RCM) reaction could be possible. RCM of N-alkenyl-cyanamides is a known method for the synthesis of unsaturated 5-, 6-, and 7-membered nitrogen-containing heterocycles. ulb.ac.beacs.org This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts. ulb.ac.be

Another strategy could involve intramolecular nucleophilic attack from a side chain onto the electrophilic carbonyl carbon or the nitrile carbon. Intramolecular cyclization of N-cyano sulfoximines has been reported, where the N-cyano group is activated to facilitate ring closure. A similar activation of the cyanocarbonyl group in a suitably substituted derivative of this compound could potentially lead to heterocyclic products.

Polymerization and Macromolecular Integration Studies

The presence of the N-H bond suggests that this compound could potentially be incorporated into polymers through reactions involving this group. For instance, it could react with difunctional electrophiles (e.g., diacyl chlorides or diisocyanates) in a polycondensation reaction to form polyamides or polyureas, respectively. The reactivity would be analogous to that of other secondary amines or amides in such polymerizations.

Furthermore, if a polymerizable group, such as a vinyl or acrylic moiety, were to be introduced into the molecule (for example, by N-alkylation with an allyl halide), the resulting monomer could undergo free-radical polymerization. The polymerization of N-vinylcaprolactam and N-vinylformamide are examples of how vinyl monomers containing amide-like structures can be polymerized. chemguide.co.uk The electron-withdrawing nature of the cyanocarbonyl group would likely influence the reactivity of such a monomer.

While cyanamide itself can undergo dimerization and trimerization to form dicyandiamide (B1669379) and melamine, respectively, and has been studied in the context of polymerization under high pressure, these reactions are specific to the unsubstituted cyanamide and may not be directly applicable to its N-acyl derivatives. wikipedia.org

Computational and Theoretical Investigations of Cyanocarbonyl Amino Methane

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.orgmdpi.com By calculating the electron density, DFT can predict various molecular properties, including geometric structure and energies. For [(cyanocarbonyl)amino]methane, DFT calculations would provide a foundational understanding of its electronic characteristics.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. wikipedia.orgnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org

Table 1: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO Energy-8.50
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE) 7.30

Note: These values are hypothetical and serve as an illustrative example based on typical values for similar organic molecules.

Partial Charge Distributions and Electrostatic Potential Maps

Partial charge distribution within a molecule provides insight into its polarity and how it interacts with other molecules. chemaxon.comlipidmaps.org The distribution of electron density is influenced by the electronegativity of the constituent atoms. lipidmaps.org In this compound, the presence of electronegative oxygen and nitrogen atoms is expected to lead to a significant polarization of the molecule.

An electrostatic potential map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen of the carbonyl group and the nitrogen of the cyano group would be anticipated to be regions of high electron density, while the hydrogen atoms of the methyl group would be electron-deficient. This charge distribution is crucial for understanding intermolecular interactions.

Table 2: Predicted Partial Charges on Key Atoms of this compound

AtomPredicted Partial Charge (a.u.)
O (Carbonyl)-0.60
N (Cyano)-0.45
N (Amine)-0.35
C (Carbonyl)+0.55
C (Cyano)+0.15
C (Methyl)-0.20
H (Amine)+0.30
H (Methyl)+0.10

Note: These values are estimations based on the principles of atomic charges in similar functional groups. researchgate.net

Transition State Modeling for Reaction Pathways

Transition state theory is used to understand the kinetics of chemical reactions. DFT calculations can model the transition state structure, which is the highest energy point along a reaction coordinate, to determine the activation energy of a reaction. mdpi.com For this compound, this could involve modeling its synthesis or decomposition pathways. For example, DFT has been used to study the C-H bond activation of methane, a fundamental reaction in chemistry. rsc.org Similar principles could be applied to understand reactions involving the methyl group or other parts of the this compound molecule.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes like solvation and aggregation over time. nih.govnih.gov These simulations are particularly useful for understanding how a molecule behaves in a solvent and interacts with its neighbors.

Prediction of Aggregation Behavior in Polar Solvents

In polar solvents like water, the aggregation behavior of a solute is driven by a combination of factors, including hydrogen bonding and hydrophobic interactions. MD simulations can predict whether molecules of this compound are likely to self-associate or to interact favorably with the solvent. The polar carbonyl and amino groups would be expected to form hydrogen bonds with water, while the methyl group is hydrophobic. The balance of these interactions would determine its aggregation propensity. Studies on the behavior of amino acids in aqueous solutions have shown that MD simulations can effectively model these complex interactions. mdpi.com

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations can explore the conformational landscape of the molecule in different solvent environments. nih.gov For example, the dihedral angle around the C-N bond of the amide group is a key conformational parameter. The solvent can stabilize certain conformations through specific interactions like hydrogen bonding. By simulating the molecule in both polar and non-polar solvents, one can understand the extent to which the solvent dictates its three-dimensional structure.

Quantum Chemical Studies of Chemical Bonding and Delocalization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These studies provide insights into the electron distribution, the nature of chemical bonds, and the extent of electron delocalization, which are critical for predicting the molecule's stability and reactivity.

Research Findings:

A typical quantum chemical investigation of this compound would involve geometry optimization and frequency calculations using methods such as Density Functional Theory (DFT) or ab initio calculations. These methods would elucidate the molecule's most stable three-dimensional structure.

The table below illustrates the type of data that would be generated from such a study.

Computational MethodParameterCalculated ValueInterpretation
DFT (B3LYP/6-311+G**)C=O Bond Length1.22 ÅTypical double bond character
C-N (Amide) Bond Length1.35 ÅPartial double bond character
C≡N Bond Length1.16 ÅTypical triple bond character
NBO AnalysisN Lone Pair Delocalization Energy> 50 kcal/molSignificant resonance stabilization
π(C=O) -> σ*(C-C) Hyperconjugation~ 2 kcal/molMinor electronic interaction

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific studies on this compound are not publicly available.

In Silico Design and Prediction of Novel this compound Derivatives

In silico design involves using computational methods to predict the properties of novel molecules before they are synthesized. For this compound, this would involve creating a library of virtual derivatives and evaluating their properties to identify candidates with desired characteristics.

Research Findings:

The process would start by identifying key positions on the this compound scaffold for modification, such as the methyl group or potentially the carbonyl oxygen. Virtual libraries of derivatives would be generated by substituting these positions with various functional groups (e.g., halogens, alkyl chains, aromatic rings).

Quantitative Structure-Activity Relationship (QSAR) models could be developed if a target property (e.g., binding affinity to a specific enzyme, electronic properties) is known for a set of related compounds. These models correlate structural features with activity, allowing for the prediction of properties for new derivatives.

The following table demonstrates how computational screening could be used to predict the properties of hypothetical derivatives.

DerivativeModificationPredicted Property (Example: Dipole Moment)Predicted Property (Example: HOMO-LUMO Gap)
Parent Molecule -CH₃ 3.5 D 6.8 eV
Derivative 1-CH₂CH₃3.6 D6.7 eV
Derivative 2-CF₃1.2 D7.5 eV
Derivative 3-CH₂(C₆H₅)3.9 D6.2 eV

Note: The data in this table is hypothetical and for illustrative purposes to show the methodology of in silico design.

Validation of Computational Models with Experimental Spectroscopic Data

A crucial step in any computational study is the validation of the theoretical models against experimental data. For a molecule like this compound, this would involve comparing calculated spectroscopic properties with those obtained from laboratory measurements.

Research Findings:

Computational methods can predict various spectroscopic parameters. For instance, after geometry optimization, vibrational frequency calculations can predict the infrared (IR) spectrum. The calculated frequencies and intensities of the carbonyl, C-N, and C≡N stretching modes would be compared to the experimental IR spectrum to assess the accuracy of the computational method and basis set.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR data. A good correlation between the calculated and experimental spectra provides confidence in the predicted electronic structure and geometry.

The table below shows an example of how such a validation would be presented.

Spectroscopic TechniqueParameterExperimental Value (Hypothetical)Calculated Value (DFT)
Infrared (IR)Carbonyl (C=O) Stretch1750 cm⁻¹1745 cm⁻¹
Cyano (C≡N) Stretch2230 cm⁻¹2235 cm⁻¹
¹³C NMRCarbonyl Carbon165 ppm164.5 ppm
Cyano Carbon115 ppm115.2 ppm
¹H NMRMethyl Protons2.9 ppm2.85 ppm

Note: The experimental values in this table are hypothetical, as published spectra for this compound were not found. The calculated values are representative of what would be expected from DFT calculations.

Advanced Applications of Cyanocarbonyl Amino Methane in Chemical Science

Precursor in Heterocyclic Compound Synthesis

The unique combination of a cyano group and an N-methylformamide moiety within [(cyanocarbonyl)amino]methane makes it a promising candidate for the synthesis of nitrogen-containing heterocyclic compounds. These structures are fundamental cores of many pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Architectures

The reactivity of the cyanocarbonyl group and the amine functionality suggests that this compound could participate in various cyclization reactions. For instance, it could theoretically react with difunctional compounds to form five, six, or seven-membered heterocyclic rings. The presence of both a nucleophilic nitrogen (after potential tautomerization or under basic conditions) and an electrophilic carbonyl carbon, as well as the cyano group which can be transformed into other functional groups, provides multiple pathways for ring formation.

While specific examples for this compound are not extensively documented in publicly available literature, related N-cyano compounds are known to be precursors for various heterocyclic systems. For example, N-cyano-formamidine compounds have been used in the synthesis of various heterocycles. google.com

Role in Constructing Complex Organic Scaffolds

Organic building blocks are essential for the bottom-up assembly of complex molecular architectures. sigmaaldrich.com this compound, with its multiple reactive sites, could serve as a key component in the construction of intricate organic scaffolds. The formamide (B127407) portion can engage in condensation reactions, while the cyano group can undergo additions, reductions, or be used to introduce a nitrogen atom into a larger framework. The synthesis of complex organic compounds from simple precursors containing cyano and amino functionalities has been a long-standing area of research. researchgate.net

Application in Specialty Chemical Manufacturing

Specialty chemicals are valued for their performance or function, and the intermediates used in their production are crucial. The structural attributes of this compound suggest its potential as a valuable intermediate in this sector.

Development of Advanced Chemical Intermediates

The compound this compound can be considered an advanced chemical intermediate due to its specific combination of functional groups. Its related compound, N-methylformamide (NMF), is a known precursor in specialized amidation reactions and is used in the synthesis of various industrial chemicals. wikipedia.orgsincerechemicals.com It is plausible that this compound could be utilized in similar capacities, where the cyano group provides an additional handle for chemical modification, leading to a diverse array of downstream products.

Synthesis of Fine Chemicals for Industrial Processes

Fine chemicals, produced in limited quantities but with high purity, are integral to many industrial processes. The synthesis of fine chemicals often relies on versatile and highly functionalized starting materials. science.gov N-methylformamide is an important raw material in organic synthesis, including for pesticides. google.comchemicalbook.com The introduction of a cyano group, as in this compound, could lead to the development of new fine chemicals with specific properties for applications in agrochemicals, dyes, and pharmaceuticals, similar to how N,N-dimethylformamide (DMF) is used as a source for cyano groups in the synthesis of cyanoindoles. nih.gov

Materials Science Applications

While direct applications of this compound in materials science are not well-documented, the presence of the polar formamide group and the reactive cyano group suggests potential uses. For instance, the cyano group is a known functionality in the synthesis of certain polymers. Research into polymers containing 1,3-dicyano repeat units indicates their potential as precursors to carbon-containing materials. researchgate.net It is conceivable that this compound could be explored as a monomer or a modifying agent in the development of new polymers with tailored properties. The field of materials science often involves the creation of structured materials through the self-organization of molecular components, a process where specifically functionalized organic molecules can play a crucial role. nih.gov

Integration into Polymer Architectures and Composites

The integration of reactive functional groups into polymer backbones is a cornerstone of modern materials science, enabling the creation of materials with tailored properties and functionalities. The acyl cyanide group of this compound presents a compelling handle for polymer modification and the synthesis of novel polymer architectures.

One promising avenue is the use of this compound as a monomer or a post-polymerization modification reagent. The high electrophilicity of the carbonyl carbon in the acyl cyanide group makes it susceptible to nucleophilic attack by functional groups present on other monomers or polymer chains, such as amines, alcohols, and thiols. This reactivity can be harnessed to form covalent linkages, leading to the formation of cross-linked networks or the grafting of specific functionalities onto a polymer backbone.

For instance, polymers functionalized with nucleophilic groups could be treated with this compound to introduce the cyanocarbonyl moiety. These modified polymers could then serve as platforms for further reactions, such as click chemistry or the attachment of biologically active molecules. google.com A patent has described the derivatization of carboxylic acids in polymers to various forms, including acyl cyanides, to facilitate conjugation with molecules containing nucleophilic functional groups like amines, which are prevalent in proteins. google.com

The potential applications of such polymer architectures are vast, ranging from the development of advanced composites with enhanced mechanical properties to the creation of biocompatible materials for drug delivery and tissue engineering. The incorporation of the polar cyanocarbonyl group could also modify the physical properties of polymers, such as their solubility, thermal stability, and adhesion characteristics.

Table 1: Potential Polymerization/Modification Reactions Involving this compound

Reaction TypeReactant Functional GroupResulting LinkagePotential Application
Polymer GraftingPolymer-bound amine (-NH2)Amide bondFunctionalized surfaces, bioconjugation
Polymer GraftingPolymer-bound alcohol (-OH)Ester bondModified polymer properties, drug release
Cross-linkingDifunctional nucleophileCross-linked polymer networkHydrogels, elastomers

Exploration in Functional Materials Development

The development of functional materials with specific optical, electronic, or responsive properties is a key area of contemporary chemical research. The unique electronic structure of the cyanocarbonyl group in this compound suggests its potential utility in the design of such materials. Cyanoformamides, the class of compounds to which this compound belongs, are recognized as valuable and versatile building blocks for constructing synthetically useful intermediates and bioactive compounds. rsc.orgresearchgate.net

The nitrile (cyano) group is a strong electron-withdrawing group, and its presence in conjunction with the carbonyl and amino groups can lead to interesting electronic properties, such as a large dipole moment and the potential for charge-transfer interactions. These characteristics are desirable in materials for nonlinear optics, where molecules with large hyperpolarizabilities are required.

Furthermore, the reactivity of the acyl cyanide moiety can be exploited to create sensor materials. For example, a material incorporating this compound could exhibit a detectable change in its optical or electronic properties upon reaction with a specific analyte containing a nucleophilic group. This could form the basis for chemical sensors for environmental monitoring or medical diagnostics. The synthesis of related N-arylcyanoformamides has been explored for creating 2-cyanobenzothiazoles, which are useful for accessing new luciferin (B1168401) analogs, highlighting the utility of the cyanoformamide (B1595522) motif in creating functional molecules. rsc.org

Catalytic Applications and Ligand Design

While direct catalytic applications of this compound have not been extensively reported, its structure suggests potential as a ligand in coordination chemistry and organocatalysis. The molecule possesses multiple potential coordination sites: the nitrogen atom of the amino group, the oxygen atom of the carbonyl group, and the nitrogen atom of the nitrile group.

This multifunctionality could allow this compound to act as a versatile ligand for various metal centers, potentially influencing the catalytic activity and selectivity of metal-catalyzed reactions. The electronic properties of the ligand, tunable through the methyl group and the strongly electron-withdrawing cyanocarbonyl group, could be used to modulate the electronic environment of the metal center.

In the realm of organocatalysis, the Lewis basic sites on this compound could be utilized to activate substrates. For example, the carbonyl oxygen could act as a hydrogen bond acceptor, activating an electrophile towards nucleophilic attack. Conversely, the potential for the amide proton to act as a hydrogen bond donor could also be explored in catalytic cycles. While the parent compound N-methylformamide is known to be used as a reagent and solvent in various reactions, including microwave-assisted Leuckart reactions, the catalytic potential of its cyanated derivative remains an area for future exploration. wikipedia.orgmdpi.com

Molecular Interaction Studies of this compound Derivatives

The high reactivity of the cyanocarbonyl group is central to the molecular interactions of this compound and its derivatives. This reactivity is particularly relevant in the context of designing molecules that can form specific and stable bonds with biological targets.

Design and Synthesis of Analogs for Target-Binding Investigations

The cyanocarbonyl group is a potent electrophile, making it an attractive "warhead" for the design of covalent inhibitors that target nucleophilic residues in proteins, such as cysteine, serine, or lysine (B10760008). By synthesizing analogs of this compound where the methyl group is replaced by a larger, more complex moiety designed to fit into the binding site of a target protein, researchers can create highly specific probes and potential therapeutic agents.

The synthesis of such analogs can be approached through various synthetic routes. One common method involves the reaction of a primary or secondary amine with a cyanocarbonyl-containing reagent. The versatility of this approach allows for the introduction of a wide range of substituents to explore structure-activity relationships. The study of α-aminonitriles, which share structural similarities with this compound, has shown their utility as versatile intermediates in organic synthesis and their dual reactivity has been exploited in a broad range of applications. capes.gov.br

Table 2: Representative Analogs of this compound for Target-Binding Studies

Analog Structure (R-NH-CO-CN)R-GroupPotential Target Interaction
BenzylNon-polar, aromaticHydrophobic pockets in enzymes
CarboxyethylCharged, polarPositively charged residues, salt bridges
BiotinylatedAffinity tagAvidin/streptavidin for pull-down assays

Elucidation of Molecular Mechanisms via Covalent Bond Formation at Nucleophilic Sites

The primary mechanism of action for this compound derivatives in a biological context is expected to be the covalent modification of nucleophilic amino acid residues. The carbonyl carbon of the acyl cyanide is highly susceptible to attack by the side chains of amino acids such as cysteine (thiol group), serine (hydroxyl group), and lysine (amino group).

This reaction results in the formation of a stable covalent bond between the inhibitor and the target protein, leading to irreversible inhibition. The mechanism is analogous to that of other well-known covalent modifiers. The reaction with a thiol group from a cysteine residue, for example, would proceed through a nucleophilic acyl substitution, forming a thioester linkage and releasing hydrogen cyanide.

Understanding the kinetics and selectivity of this covalent bond formation is crucial for the design of effective and safe inhibitors. Factors such as the pKa of the nucleophilic residue, the accessibility of the binding site, and the electronic properties of the inhibitor all play a role in determining the rate and specificity of the reaction. Theoretical calculations can support experimental results by predicting the reactivity of different α-aminonitriles and elucidating the reaction pathways. nih.gov

The study of these molecular mechanisms provides fundamental insights into enzyme function and inhibition, and it is a critical step in the development of new chemical probes and therapeutic agents.

Compound Names Table

Common/Trade NameIUPAC Name
This compound1-cyano-N-methylformamide
N-methylformamideN-methylformamide
2-cyanobenzothiazole1,3-Benzothiazole-2-carbonitrile
Luciferin(4S)-4,5-dihydro-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4-thiazolecarboxylic acid
AvidinAvidin
StreptavidinStreptavidin

Future Research Directions and Emerging Avenues for Cyanocarbonyl Amino Methane Research

Development of Sustainable and Green Synthetic Methodologies

The synthesis of novel compounds is increasingly guided by the principles of green chemistry. For a molecule like [(Cyanocarbonyl)amino]methane, future research would prioritize the development of synthetic routes that are both efficient and environmentally benign. A primary goal would be to move away from hazardous reagents and minimize waste generation.

Key research objectives in this area would include:

Atom-Economic Reactions: Investigating catalytic approaches that maximize the incorporation of all starting material atoms into the final product. This could involve exploring cycloaddition reactions or multicomponent reactions where the cyanocarbonyl and aminomethane precursors are assembled in a single, efficient step.

Renewable Feedstocks: Exploring the potential use of bio-based starting materials for the synthesis of the aminomethane fragment or even the cyanocarbonyl precursor. This would significantly enhance the sustainability profile of the compound.

Green Solvents and Catalysts: Focusing on the use of environmentally friendly solvents such as water, supercritical fluids, or ionic liquids. The development of recyclable and non-toxic catalysts, potentially based on earth-abundant metals, would also be a critical area of investigation.

Exploration of Unprecedented Reactivity Modalities

The juxtaposition of the highly electrophilic cyanocarbonyl group and the nucleophilic amino moiety within the same molecule suggests a wide range of unexplored reactivity. Future research will likely focus on harnessing this dual reactivity to forge new chemical bonds and construct complex molecular architectures.

Potential areas of exploration include:

Intramolecular Cyclizations: Investigating conditions that could induce this compound to undergo intramolecular reactions, potentially leading to novel heterocyclic scaffolds. The nature of the linker between the functional groups would be a key variable to explore.

Controlled Polymerization: The presence of both a reactive isocyanate-like group and a primary amine could allow for controlled polymerization processes. Research could focus on developing conditions to produce novel polymers with unique thermal and electronic properties.

Novel Dipolar Cycloadditions: The cyanocarbonyl group can be expected to participate in a variety of cycloaddition reactions. Future studies could explore its reactivity with a range of dipolarophiles to generate structurally diverse and complex small molecules.

Optimization of Materials Integration and Performance

The unique electronic and structural features of this compound make it a promising candidate for integration into advanced materials. Research in this domain would aim to understand how the incorporation of this molecule can enhance the properties of existing materials or lead to the creation of entirely new ones.

Key research avenues include:

Polymer Additives: Investigating the use of this compound as an additive to modify the properties of commodity and engineering polymers. Its polar nature could enhance adhesion, while its reactivity could be used for cross-linking applications.

Organic Electronics: Exploring the potential for this compound to serve as a building block for organic semiconductors or as a component in charge-transport layers in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

High-Energy Materials: The nitrogen-rich nature and the presence of the cyano and carbonyl groups suggest that derivatives of this compound could be precursors to high-energy density materials.

Deeper Mechanistic Understanding through Advanced Analytical and Computational Approaches

A thorough understanding of the reaction mechanisms and physical properties of this compound is crucial for its rational design and application. The synergy between advanced analytical techniques and computational chemistry will be pivotal in this endeavor.

Future research will likely involve:

In Situ Spectroscopy: Employing techniques such as time-resolved infrared (TRIR) and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions involving this compound in real-time. This would provide invaluable insights into reaction intermediates and transition states.

Computational Modeling: Utilizing density functional theory (DFT) and other high-level computational methods to model the electronic structure, reactivity, and spectroscopic properties of the molecule. These studies can predict reaction pathways and guide experimental design.

Single-Molecule Studies: As synthetic methods become more refined, single-molecule spectroscopy and microscopy could be used to probe the behavior of individual this compound molecules, providing the ultimate level of mechanistic detail.

Diversification of Applications in Complex Organic Synthesis and Material Science

The ultimate goal of fundamental chemical research is to enable new applications that address societal needs. For this compound, the long-term vision involves diversifying its use in both complex organic synthesis and material science.

Prospective application-driven research includes:

Q & A

Q. How should researchers present complex datasets (e.g., spectroscopic or computational results) in publications?

  • Visualization : Use color-coded spectra (IR/NMR) and 3D molecular models in figures. Avoid overcrowding with excessive structures; highlight key functional groups .
  • Supplementary Materials : Include raw chromatograms, crystallographic CIF files, and computational input files in appendices. Follow IUPAC naming conventions in tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.